N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride
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Overview
Description
Itch-Targeting Compound 1 is an anti-itch compound known for its effectiveness in preventing or treating reactions caused by insect bites, environmental allergens, skin infections, external vermination, or itches occurring in renal dialysis patients . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthetic routes and reaction conditions for Itch-Targeting Compound 1 are not explicitly detailed in the available literature. Industrial production methods typically involve standard organic synthesis techniques, including the use of various reagents and solvents under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Itch-Targeting Compound 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Itch-Targeting Compound 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactions of anti-itch compounds.
Biology: It is used to investigate the biological mechanisms underlying itch and related conditions.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for treating itch-related conditions.
Industry: It is used in the development of new anti-itch formulations and products.
Mechanism of Action
The mechanism of action of Itch-Targeting Compound 1 involves its interaction with specific molecular targets and pathways. It primarily targets the Mas-related G-protein-coupled receptor X1 (MRGPRX1), which is a key receptor for itch perception . By binding to this receptor, Itch-Targeting Compound 1 modulates the signaling pathways involved in itch sensation, leading to the inhibition of itch responses .
Comparison with Similar Compounds
Itch-Targeting Compound 1 can be compared with other similar compounds, such as:
Nalfurafine: A kappa opioid receptor agonist used for treating uremic pruritus.
Asimadoline: Another kappa opioid receptor agonist with antipruritic properties.
CR845: A kappa opioid receptor agonist in clinical development for treating chronic itch.
The uniqueness of Itch-Targeting Compound 1 lies in its specific targeting of the MRGPRX1 receptor, which distinguishes it from other compounds that primarily target kappa opioid receptors .
Properties
Molecular Formula |
C25H36ClN3O3 |
---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[1-(3-cyclohexyl-3-hydroxypropyl)piperidin-4-yl]-N-(5-methylpyridin-2-yl)furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H35N3O3.ClH/c1-19-9-10-24(26-18-19)28(25(30)23-8-5-17-31-23)21-11-14-27(15-12-21)16-13-22(29)20-6-3-2-4-7-20;/h5,8-10,17-18,20-22,29H,2-4,6-7,11-16H2,1H3;1H |
InChI Key |
DIKNGOHFYAIKML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N(C2CCN(CC2)CCC(C3CCCCC3)O)C(=O)C4=CC=CO4.Cl |
Origin of Product |
United States |
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